Scientific Field: Chemistry, specifically in the field of catalysis.
Summary of the Application: The chiral diphosphine ligand, Xyl-P16C6-Phos, was used in the Rhodium (Rh) and Iridium (Ir) catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and quinolines.
Methods of Application: The ligand was fabricated and utilized in the Rh and Ir-catalyzed asymmetric hydrogenation.
Results or Outcomes: The hydrogenation resulted in high yields with excellent enantioselectivities (90–99% ee).
Summary of the Application: The ruthenium complex of Xyl-P-Phos was found to be a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters.
Methods of Application: The ligand was synthesized and the structure of (S)-Xyl-P-Phos oxide was characterized by single crystal X-ray diffraction.
Results or Outcomes: The catalyst was found to be highly effective in the catalytic asymmetric hydrogenation of β-ketoesters and shows good potential for industrial applications.
Methods of Application: The ligand was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation.
Xyl-p-phos, (R)- is a phosphine compound with the molecular formula C₄₆H₅₀N₂O₄P₂ and a molecular weight of approximately 756.85 g/mol. It is characterized by its unique structure, which includes two phosphine groups and a bipyridine framework. This compound is notable for its chirality, as it possesses stereocenters that contribute to its optical activity, although it is classified as having no defined optical activity in certain contexts .
Several methods exist for the synthesis of Xyl-p-phos, (R)-:
Xyl-p-phos, (R)- finds applications primarily in:
Interaction studies involving Xyl-p-phos, (R)- typically focus on its coordination chemistry with transition metals. These studies help elucidate the stability and reactivity of metal-ligand complexes. Additionally, research may explore how these interactions affect catalytic efficiency and selectivity in various chemical transformations.
Xyl-p-phos, (R)- shares structural characteristics with several other phosphine compounds. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenylphosphine | Simple phosphine | Widely used in organic synthesis |
Tris(2-(dimethylamino)ethyl)phosphine | Tertiary phosphine | Strongly basic; used in catalysis |
Bis(diphenylphosphino)ethane | Bidentate ligand | Forms stable complexes with metals |
Phosphorus trichloride | Phosphorus halide | Used for phosphorus functionalization |
Xyl-p-phos, (R) distinguishes itself through its complex structure that combines multiple functional groups and chirality. Its ability to form diverse metal-ligand complexes makes it particularly valuable in catalytic applications compared to simpler phosphines like diphenylphosphine or tris(2-(dimethylamino)ethyl)phosphine.
Irritant